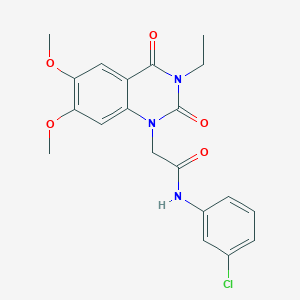

N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multiple steps, including the formation of the quinazolinone ring and subsequent functionalization. A related process has been described in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, where standard organic synthesis methods were employed. The structure of the synthesized compounds was confirmed using techniques such as NMR spectroscopy and LC/MS method (Wassim El Kayal et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods to determine the arrangement of atoms within a compound. For example, in the study of chlorophenyl thiazole acetamides, structural determination was achieved using NMR, LC-MS, and EI-MS analysis, revealing the positions of chloro, thiazole, and acetamide groups within the molecule (S. Kovalenko et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving quinazolinones can vary widely depending on the substituents present on the molecule. The reactivity of the quinazolinone core can be manipulated through substitutions at various positions, leading to compounds with diverse chemical properties. For instance, the introduction of substituents such as chloro, methyl, or ethoxy groups can influence the molecule's behavior in biological systems and its interaction with proteins (G. Berest et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical and pharmacological research. These properties can be tailored by modifying the molecular structure, for example, through the introduction of alkyl or aryl groups, which can affect the compound's crystallinity and thermal behavior (K. Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of quinazolinones, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are essential for understanding their potential applications. These properties are influenced by the electronic effects of substituents on the quinazolinone nucleus, impacting the compound's interaction with biological targets and its pharmacological activity (V. Alagarsamy et al., 2012).

Scientific Research Applications

Anticonvulsant Activity Evaluation

A study focused on synthesizing 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and evaluating their affinity to GABAergic biotargets. The research aimed to estimate their anticonvulsant activity using a PTZ-induced seizures model in mice. The results highlighted the importance of the NHCO cyclic fragment in manifesting anticonvulsant activity, although the synthesized substances did not show significant anticonvulsant activity in the pentylenetetrazole-induced seizures model. This study contributes to understanding the structural requirements for anticonvulsant activity among quinazolinone derivatives (Wassim El Kayal et al., 2022).

Antitumor Activity and Molecular Docking Study

Another research avenue involved the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study showcased several compounds with remarkable broad-spectrum antitumor activity, significantly more potent compared to the positive control, 5-FU. Molecular docking studies were conducted to understand the interaction of these compounds with ATP-binding sites of EGFR-TK and B-RAF kinase, indicating their potential mechanism of action against cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

α-Glucosidase Inhibitory Potential

Research on N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide revealed compounds with promising α-glucosidase inhibitory potential. This activity is crucial for managing type-2 diabetes by controlling blood sugar levels. The study included detailed synthesis methods, structural determination, and evaluation of α-glucosidase inhibition, demonstrating the therapeutic potential of these derivatives (M. Iftikhar et al., 2019).

H1-Antihistaminic Activity

A novel series of 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity. The research identified compounds with significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2012).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O5/c1-4-23-19(26)14-9-16(28-2)17(29-3)10-15(14)24(20(23)27)11-18(25)22-13-7-5-6-12(21)8-13/h5-10H,4,11H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBJFGGOAWKCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)